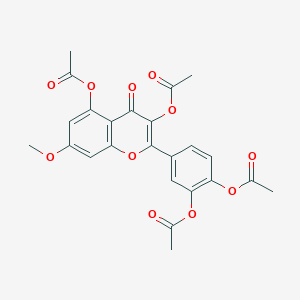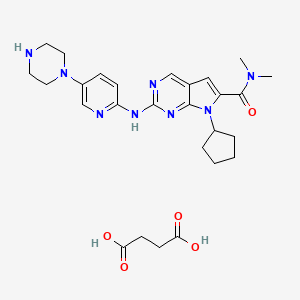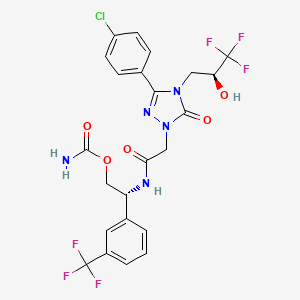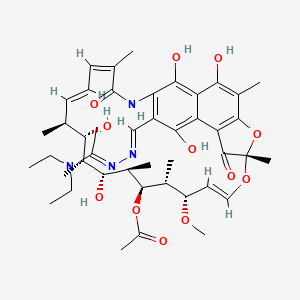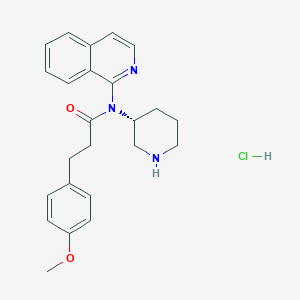
ROCK-IN-D3
Vue d'ensemble
Description
ROCK-IN-D3 is a potent and selective ROCK inhibitor.
Applications De Recherche Scientifique
3D Printing in Geoscience
Fundamental Research and Education
3D printing offers innovative ways for geoscience researchers and educators to replicate rock formations and fossils, aiding in fundamental research and education. It allows for the production of complex designs with minimal flaws and waste, making it a cost-effective and efficient tool (Ishutov et al., 2018).
Petroleum Industry Applications
In the petroleum industry, 3D printed rock proxies enable repeatable laboratory experiments without destroying natural rock samples. This technology aids in understanding multiphase fluid flow, geomechanics, and changes in rock properties over geological timescales (Ishutov et al., 2018).
Rock Mechanical Site-Descriptive Modeling
- Korea Atomic Energy Research Institute (KAERI): Site investigations at KAERI used rock mechanical site-descriptive modeling (RMSDM) to characterize rock mass and its geophysical nature. This method was used to evaluate rock mass quality and estimate mechanical properties, contributing significantly to the understanding of the site for construction and research purposes (Zhang et al., 2016).
Effects of Rock Microstructures on Permeability
- 3D Printing Investigation: Understanding rock microstructure is crucial for interpreting their permeability. 3D printing allows for creating models that can be used in laboratory experiments to study how rock microstructures affect their bulk transport properties (Head & Vanorio, 2016).
Gypsum Samples and Natural Rocks Comparison
- 3D Printed Gypsum Samples: An experimental study compared 3D printed gypsum samples with natural rocks to evaluate if their mechanical and pore network characteristics resembled natural rock. This study provides insights into the limitations and potential of 3D printing in replicating natural rock properties (Kong et al., 2018).
Propriétés
Numéro CAS |
1219727-16-8 |
|---|---|
Nom du produit |
ROCK-IN-D3 |
Formule moléculaire |
C20H22N4O |
Poids moléculaire |
334.42 |
Nom IUPAC |
1-Benzyl-1-isopropyl-3-[4-(1H-pyrazol-4-yl)-phenyl]-urea |
InChI |
InChI=1S/C20H22N4O/c1-15(2)24(14-16-6-4-3-5-7-16)20(25)23-19-10-8-17(9-11-19)18-12-21-22-13-18/h3-13,15H,14H2,1-2H3,(H,21,22)(H,23,25) |
Clé InChI |
LFGPPSFNJYTRRE-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(C2=CNN=C2)C=C1)N(CC3=CC=CC=C3)C(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ROCK-IN-D3; ROCK IN D3; ROCKIND3; ROCK inhibitor D3; ROCK-inhibitor-D3; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



